molecular formula C14H14ClN5O2S B4727713 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4727713
M. Wt: 351.8 g/mol
InChI Key: CBACPKNZHSXJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide works by inhibiting the activity of JAK, which is a key protein involved in the signaling pathways of many cytokines and growth factors. JAK inhibitors like this compound block the activity of JAK, which in turn prevents the activation of downstream signaling pathways. This leads to a reduction in the production of inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of immune cells, such as T cells and B cells, and can prevent the migration of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide in laboratory experiments is its specificity for JAK, which makes it a useful tool for studying the role of JAK in various biological processes. However, one limitation is that it can have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term safety and efficacy of this compound in human patients.

Scientific Research Applications

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune system. By blocking JAK, this compound can reduce inflammation and prevent the immune system from attacking healthy tissues.

properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-19-10-13(8-16-19)23(21,22)18-14-5-6-20(17-14)9-11-3-2-4-12(15)7-11/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACPKNZHSXJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

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